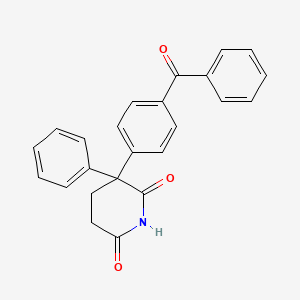
3-(4-Benzoylphenyl)-3-phenylpiperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Benzoylphenyl)-3-phenylpiperidine-2,6-dione” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The benzoylphenyl group attached to the piperidine ring could potentially contribute to the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a piperidine ring substituted with benzoylphenyl groups. The presence of these groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the benzoylphenyl groups and the piperidine ring. These groups could participate in various chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzoylphenyl groups could contribute to its solubility, stability, and other properties .Aplicaciones Científicas De Investigación
Corrosion Inhibition
One notable application of derivatives related to 3-(4-Benzoylphenyl)-3-phenylpiperidine-2,6-dione is in the field of corrosion inhibition. Research involving compounds with structural similarities has demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit enhanced adsorption onto the iron surface, which is attributed to the π-electrons in the aromatic ring and the lone-pair electrons in functional groups, leading to effective corrosion inhibition. The adsorption of inhibitors on mild steel aligns with the Langmuir isotherm model, highlighting the compounds' potential in protecting against corrosion in industrial applications (Chafiq et al., 2020).
Synthesis of Organic Ligands
Another significant application involves the synthesis of organic ligands. Compounds bearing structural resemblance to this compound have been utilized to create various organic ligands through reactions with N-nucleophiles. These processes yield heterocyclic compounds that serve as valuable ligands in the medium to good yields. The resulting ligands exhibit potential for use in catalysis and materials science, showcasing the versatility of these compounds in synthesizing complex organic structures (Kabirifard et al., 2020).
Biological Activity
Derivatives of this compound have also been investigated for their biological activities. A study synthesized a set of alkyl derivatives and evaluated them for in vitro activity against HIV-1 and other viruses. Some derivatives showed moderate protection, indicating potential antiviral properties. These findings open pathways for further research into the therapeutic applications of these compounds (Bielenica et al., 2011).
Anticonvulsant Agents
In pharmaceutical research, certain derivatives of this compound have been synthesized and tested for anticonvulsant activity. A one-pot multi-component method facilitated the efficient preparation of these compounds, which were evaluated using the maximal electroshock seizure test. Some synthesized compounds demonstrated potent activities, highlighting the potential for developing new therapeutic agents for epilepsy and related disorders (Babu et al., 2012).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-benzoylphenyl)-3-phenylpiperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c26-21-15-16-24(23(28)25-21,19-9-5-2-6-10-19)20-13-11-18(12-14-20)22(27)17-7-3-1-4-8-17/h1-14H,15-16H2,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHTZGKPNPXGBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

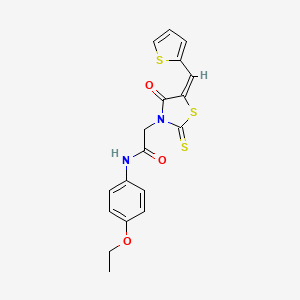
![Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate](/img/structure/B2733163.png)
![N-cyclohexyl-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2733164.png)
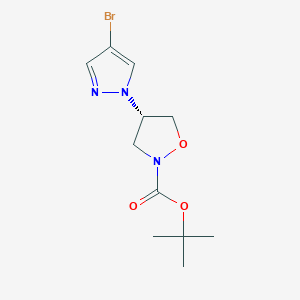
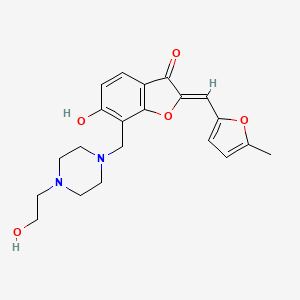
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2733173.png)
![4-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2733176.png)


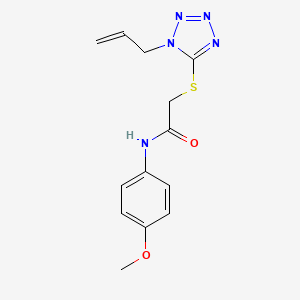
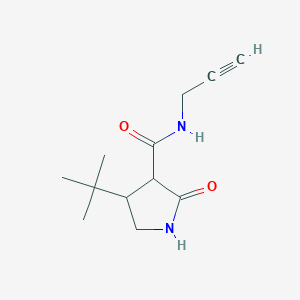
![tert-Butyl 4-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B2733181.png)

